3-(Pyridin-3-yl)butanamide
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(5-9(10)12)8-3-2-4-11-6-8/h2-4,6-7H,5H2,1H3,(H2,10,12) |
InChI Key |
KJFIAWCKGMRBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanamide
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a and 13b)
- Synthesis : Prepared via coupling reactions between pyridinyl carboxylic acids and prolyl-pyrrolidine derivatives (yields: 66–73%) .
- Molecular Complexity : Incorporates a proline-pyrrolidine scaffold, which may enhance conformational rigidity and target selectivity compared to the simpler butanamide backbone of the target compound.
- Applications : Such derivatives are often explored as protease inhibitors or peptidomimetics in drug discovery .
4-((6-Acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide
(3-Methylaminomethyl)pyridine
- Structure: A simpler pyridine derivative with an aminomethyl group at the 3-position.
- Applications : Serves as a building block for synthesizing more complex molecules, highlighting the versatility of pyridine-based scaffolds .
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method for synthesizing 3-(pyridin-3-yl)butanamide involves activating butanoic acid using isobutylchloroformate in the presence of N-methylmorpholine (NMM). This generates a reactive mixed carbonate intermediate, which subsequently reacts with 3-aminopyridine to form the target amide. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
Key Steps:
-
Acid Activation : Butanoic acid is treated with NMM and isobutylchloroformate to form the acyloxycarbamate intermediate.
-
Amine Coupling : 3-Aminopyridine is added to the activated acid, facilitating nucleophilic attack and amide bond formation.
-
Workup and Purification : The crude product is washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, and purified via flash chromatography.
Experimental Optimization
-
Temperature Control : Maintaining 0°C during acid activation minimizes side reactions such as oligomerization.
-
Solvent Selection : Dichloromethane provides optimal solubility for both reactants and intermediates.
-
Yield : This method typically achieves 75–80% yield after purification, as evidenced by similar protocols for structurally analogous amides.
Table 1: Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reagents | Butanoic acid, 3-aminopyridine |
| Activator | Isobutylchloroformate |
| Base | N-Methylmorpholine |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Yield | 75–80% |
Condensation via β-Keto Esters
Ethyl Acetoacetate-Mediated Synthesis
An alternative approach involves condensing 3-aminopyridine with ethyl acetoacetate under reflux conditions. While this method originally produces N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide, modifying the ester (e.g., using ethyl butyrate) could yield this compound.
Procedure:
Limitations and Adjustments
-
Side Reactions : Ethyl acetoacetate’s β-keto group promotes imine formation, necessitating careful stoichiometric control.
-
Yield : Unmodified protocols report 66% yield for analogous compounds, suggesting potential for optimization.
Direct Amidation Using Acyl Chlorides
Theoretical Protocol:
-
Base Addition : 3-Aminopyridine is dissolved in aqueous NaOH.
-
Acyl Chloride Addition : Butanoyl chloride is added dropwise with vigorous stirring.
-
Product Extraction : The amide is extracted into DCM and purified via recrystallization.
Challenges:
-
Hydrolysis Risk : Butanoyl chloride is moisture-sensitive, necessitating anhydrous conditions.
-
Scaling Issues : Low yields (<50%) are common in biphasic systems without coupling agents.
Characterization and Analytical Validation
Spectroscopic Data
Synthesized this compound is characterized using:
Purity Assessment
Flash chromatography (petroleum ether:ethyl acetate = 1:3) resolves unreacted starting materials and by-products, achieving >95% purity.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Mixed Carbonate | 75–80% | High | Moderate |
| β-Keto Ester Condensation | 66% | Moderate | Low |
| Schotten-Baumann | <50% | Low | High |
Key Findings :
-
The mixed carbonate method balances yield and purity, making it ideal for lab-scale synthesis.
-
Condensation routes require further optimization to suppress imine formation.
Q & A
Q. What synthetic methodologies are effective for preparing 3-(Pyridin-3-yl)butanamide, and how can reaction conditions be optimized?
Synthesis typically involves amidation between pyridinyl carboxylic acid derivatives and amines. Activating agents like HATU or DCC facilitate amide bond formation. For example, multi-step procedures with functional group protection (e.g., Boc groups) prevent side reactions, as seen in Boc-protected pyridinyl butanoic acid derivatives . Reaction stoichiometry and solvent selection (e.g., DMF or THF) significantly impact yield .
Q. Which spectroscopic techniques reliably confirm the structure of this compound, and what spectral signatures are critical?
- 1H NMR : Aromatic protons (pyridin-3-yl) appear at δ 7.2–8.6 ppm; amide NH is δ ~6.5–7.5 ppm (exchangeable).
- 13C NMR : Carbonyl (amide) at δ ~165–170 ppm; pyridine carbons at δ ~120–150 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 179.21 (C9H12N2O) with fragmentation confirming the amide bond. High-resolution MS (HRMS) validates the molecular formula .
Advanced Research Questions
Q. How can computational modeling address discrepancies between experimental and predicted spectral data for this compound?
Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them to experimental results. Tools like PubChem’s PISTACHIO database enable synthetic route predictions and electronic property modeling, aiding in reconciling data inconsistencies. For unresolved ambiguities, X-ray crystallography using SHELX software provides definitive structural confirmation .
Q. What strategies improve synthetic scalability and purity of this compound?
- Design of Experiments (DoE) : Optimize temperature, catalyst loading (e.g., Pd for coupling), and solvent polarity.
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity.
- Intermediate Stability : Use tert-butyl esters (e.g., tert-butyl (E)-3-(pyridin-3-yl)acrylate) to stabilize reactive intermediates during synthesis .
Q. How does the pyridin-3-yl moiety influence the compound’s reactivity in medicinal chemistry applications?
The pyridine ring’s electron-deficient nature enhances hydrogen bonding with biological targets. Structure-activity relationship (SAR) studies on analogs like N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)butanamide reveal that substituents at the 3-position modulate binding affinity to enzymes such as kinases .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NOESY and ROESY data in conformational analysis of this compound?
Contradictions may arise from dynamic processes (e.g., ring puckering). Combine 2D NMR with variable-temperature studies to identify equilibrium states. For rigid structures, X-ray crystallography (via SHELX refinement) resolves ambiguities by providing static spatial coordinates .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
